molecular formula C24H22N2O2S B2800112 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1421514-99-9

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2800112
CAS No.: 1421514-99-9
M. Wt: 402.51
InChI Key: XGTVPPURCBUJHF-UHFFFAOYSA-N
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Description

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a furan-3-ylmethyl group, and a thiophen-2-ylmethyl group attached to a urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of the benzhydryl group. One common approach is the reaction of benzhydryl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: : Potential therapeutic applications are being explored, including its use as an anti-inflammatory or antimicrobial agent.

  • Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can be compared to other similar compounds, such as:

  • 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea: : This compound has a similar structure but with an ethyl group instead of a methyl group.

  • 3-Benzhydryl-1-(thiophen-2-ylmethyl)urea: : This compound lacks the furan-3-ylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-24(26(16-19-13-14-28-18-19)17-22-12-7-15-29-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-15,18,23H,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTVPPURCBUJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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